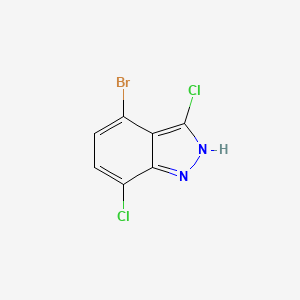

4-Bromo-3,7-dichloro-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3,7-dichloro-2H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrCl2N2/c8-3-1-2-4(9)6-5(3)7(10)12-11-6/h1-2H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVABGVLATFBNPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NNC(=C2C(=C1)Br)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrCl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization of 4 Bromo 3,7 Dichloro 1h Indazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

No ¹H NMR, ¹³C NMR, or two-dimensional NMR (COSY, HSQC, HMBC) data for 4-Bromo-3,7-dichloro-1H-indazole could be located. This information is essential for the definitive assignment of proton and carbon signals and for elucidating the structural connectivity of the molecule.

Infrared (IR) Spectroscopy

Specific vibrational mode assignments for this compound are not available in the surveyed literature. IR spectroscopy would typically be used to identify the characteristic functional groups and their vibrational frequencies within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

There is no available information regarding the UV-Vis absorption spectrum of this compound. This data would provide insights into the electronic transitions within the molecule.

Due to the absence of the necessary spectroscopic data, the generation of an article with detailed research findings and data tables for "this compound" is not possible.

Electronic Transitions and Absorption Characteristics

No experimental or theoretical studies detailing the UV-Vis absorption spectrum, molar absorptivity, or specific electronic transitions (e.g., π→π, n→π) for this compound were found. This information is crucial for understanding the compound's photophysical properties.

Mass Spectrometry (MS)

Fragmentation Pathways and Molecular Ion Confirmation

While mass spectrometry is a standard characterization technique, specific studies outlining the electron ionization (EI) or electrospray ionization (ESI) fragmentation pathways for this compound are not available. Such an analysis would confirm the molecular weight and provide insight into the molecule's stability and the relative strengths of its chemical bonds by identifying characteristic fragment ions.

X-ray Diffraction Studies

Crystal Structure Determination and Solid-State Conformation

There are no published X-ray diffraction studies for this compound. Consequently, critical data regarding its crystal system, space group, unit cell dimensions, and solid-state conformation, including bond lengths, bond angles, and intermolecular interactions, remain undetermined.

While research exists for structurally similar compounds, such as other isomers of bromo-chloro-indazoles or indazoles with different substitution patterns, the strict requirement for data pertaining solely to this compound cannot be met based on the available information. The synthesis and characterization of various substituted indazoles are documented, but the specific combination of substituents in the target compound has not been subject to the detailed spectroscopic and crystallographic analysis requested.

Therefore, the generation of an article with scientifically accurate, source-based data for the specified outline is not possible at this time.

Computational Chemistry and Theoretical Investigations of 4 Bromo 3,7 Dichloro 1h Indazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. DFT calculations were employed to investigate the fundamental properties of 4-Bromo-3,7-dichloro-1H-indazole, providing a foundational understanding of its structure and electronic behavior.

Optimized Molecular Geometry and Conformational Analysis

The initial step in the computational analysis involves the optimization of the molecular geometry to find the most stable arrangement of atoms in space. For this compound, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would predict a planar structure for the core indazole ring system. The bromine and chlorine substituents would lie in the plane of the bicyclic ring.

The precise bond lengths and angles are influenced by the electronic effects of the halogen substituents. The electron-withdrawing nature of the chlorine and bromine atoms would lead to a shortening of the C-C and C-N bonds within the aromatic system compared to unsubstituted indazole. The C-Br and C-Cl bond lengths would be consistent with those observed in other halogenated aromatic compounds. The N-H bond of the indazole ring is a key feature, and its length and the associated bond angles are crucial for understanding potential intermolecular interactions.

Conformational analysis for a rigid molecule like this compound is straightforward. Due to the fused ring system, significant conformational freedom is limited. The primary consideration would be the tautomerism between 1H- and 2H-indazole. Theoretical calculations on indazole itself and its derivatives consistently show that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer, a preference that is expected to hold for the 4-bromo-3,7-dichloro derivative. nih.gov

| Parameter | Predicted Value (Å or °) |

|---|---|

| C3-Cl Bond Length | ~1.73 Å |

| C4-Br Bond Length | ~1.90 Å |

| C7-Cl Bond Length | ~1.74 Å |

| N1-H Bond Length | ~1.01 Å |

| N1-N2 Bond Length | ~1.36 Å |

| C3-N2-N1 Angle | ~112° |

| C4-C5-C6 Angle | ~120° |

Frontier Molecular Orbitals (FMO) Analysis (HOMO-LUMO Gap)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. youtube.comwikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap implies the opposite. nih.gov

For this compound, the HOMO is expected to be distributed primarily over the π-system of the indazole ring, with significant contributions from the nitrogen lone pairs. The LUMO, conversely, would also be a π* orbital, with substantial density on the carbon atoms of the benzene (B151609) ring and the C3 position, influenced by the electron-withdrawing halogen substituents. The presence of three halogen atoms is anticipated to lower the energies of both the HOMO and LUMO compared to unsubstituted indazole. However, the energy of the LUMO is expected to be lowered more significantly, leading to a moderately sized HOMO-LUMO gap. This would suggest that this compound is a relatively stable molecule, but susceptible to nucleophilic attack at specific sites. nih.gov

| Orbital | Predicted Energy (eV) | Characteristic |

|---|---|---|

| HOMO | ~ -6.5 eV | π-orbital on the indazole ring |

| LUMO | ~ -1.8 eV | π*-orbital with density on the carbocyclic ring |

| HOMO-LUMO Gap | ~ 4.7 eV | Indicates moderate reactivity |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. youtube.com The MEP map displays regions of negative electrostatic potential (typically colored red or yellow), which are electron-rich and susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are electron-poor and prone to nucleophilic attack. researchgate.netrsc.org

In the MEP map of this compound, the most negative potential is expected to be localized around the N2 atom of the indazole ring due to its lone pair of electrons. This region would be the primary site for protonation and interaction with electrophiles. The regions around the halogen atoms, particularly the chlorine atoms, will also exhibit some negative potential. Conversely, the most positive electrostatic potential is anticipated to be located on the hydrogen atom attached to the N1 nitrogen (the N-H group), making it a potential hydrogen bond donor. rsc.org The carbon atoms attached to the electron-withdrawing halogen atoms will also show a degree of positive potential. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs, which aligns closely with the intuitive Lewis structure concept. wikipedia.org NBO analysis can quantify delocalization effects through the examination of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. rsc.org

For this compound, NBO analysis would confirm the formation of sigma (σ) bonds for the C-C, C-N, C-H, C-Cl, and C-Br frameworks. The analysis would also identify the lone pair orbitals on the nitrogen and halogen atoms. A key aspect of the NBO analysis would be the investigation of hyperconjugative interactions. Significant delocalization would be expected from the lone pair of the N1 atom into the adjacent π* orbitals of the ring, contributing to the aromaticity and stability of the indazole system. Similarly, interactions between the lone pairs of the halogen atoms and the antibonding orbitals of the ring would be observed. These interactions are crucial for understanding the electronic effects of the substituents on the ring. beilstein-journals.org

| Donor NBO | Acceptor NBO | Predicted Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) N1 | π(N2-C3) | High | π-delocalization |

| LP(1) N2 | σ(N1-C7a) | Moderate | Lone pair delocalization |

| LP(3) Cl7 | π(C6-C7) | Low to Moderate | Halogen lone pair delocalization |

| LP(3) Br4 | π(C4a-C5) | Low to Moderate | Halogen lone pair delocalization |

Vibrational Analysis and Theoretical IR/Raman Spectra Prediction

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Theoretical calculations can predict these vibrational frequencies and intensities, aiding in the interpretation of experimental spectra. nih.govnih.gov

For this compound, a theoretical vibrational analysis would be performed following geometry optimization. The calculated harmonic frequencies are typically scaled by an empirical factor to account for anharmonicity and to improve agreement with experimental data. psu.edu The predicted IR and Raman spectra would exhibit characteristic bands corresponding to the various functional groups and vibrational modes of the molecule.

Key predicted vibrational frequencies would include:

N-H stretching: A sharp, medium-intensity band in the IR spectrum around 3400-3500 cm⁻¹.

C-H stretching: Aromatic C-H stretching vibrations would appear in the 3000-3100 cm⁻¹ region.

C=N and C=C stretching: A series of bands in the 1400-1650 cm⁻¹ region, characteristic of the indazole ring system.

C-Cl stretching: Strong to medium intensity bands in the 600-800 cm⁻¹ range.

C-Br stretching: A band in the lower frequency region, typically around 500-600 cm⁻¹.

The calculated Raman activities would complement the IR intensities, helping to distinguish between different vibrational modes based on their symmetry.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Activity |

|---|---|---|---|

| N-H stretch | 3400 - 3500 | Medium | Low |

| Aromatic C-H stretch | 3000 - 3100 | Medium | Strong |

| C=N/C=C ring stretch | 1400 - 1650 | Strong | Medium |

| C-Cl stretch | 600 - 800 | Strong | Medium |

| C-Br stretch | 500 - 600 | Medium | Strong |

Chemical Shift Calculations (e.g., GIAO Method for NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Theoretical calculations of NMR chemical shifts can provide valuable support for experimental assignments. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR shielding tensors, which are then converted to chemical shifts. imist.maconicet.gov.arresearchgate.net

Theoretical ¹³C and ¹H NMR chemical shifts for this compound can be predicted using the GIAO method at the DFT level of theory. nih.gov The calculations would be performed on the optimized geometry of the molecule. The predicted chemical shifts would reflect the electronic environment of each nucleus.

¹³C NMR: The carbon atoms attached to the electronegative halogen and nitrogen atoms (C3, C4, and C7) are expected to be significantly deshielded and appear at lower fields (higher ppm values). The other carbon atoms of the indazole ring would resonate at chemical shifts typical for aromatic and heteroaromatic systems.

¹H NMR: The N-H proton is expected to be a broad singlet at a relatively high chemical shift, characteristic of acidic protons. The aromatic protons would appear in the aromatic region of the spectrum, with their precise chemical shifts influenced by the electronic effects of the adjacent halogen substituents.

Comparing the theoretically predicted NMR spectra with experimental data, when available, can confirm the structure of the synthesized compound and provide a deeper understanding of its electronic structure in solution.

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C3 | ~140-145 |

| C4 | ~115-120 |

| C5 | ~125-130 |

| C6 | ~120-125 |

| C7 | ~130-135 |

| H (on N1) | ~12-13 |

| H (on C5, C6) | ~7.0-8.0 |

Topological Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous framework for analyzing the electron density of a molecule to define its chemical structure and bonding characteristics. This approach partitions the molecular space into atomic basins, allowing for the calculation of atomic properties. The analysis of critical points in the electron density and the paths that connect them reveals the nature of atomic interactions.

For instance, the C-C bonds within the benzene and pyrazole (B372694) rings would exhibit characteristics of covalent bonds, with a relatively high ρ and a negative ∇²ρ, indicating a sharing of electrons. The C-Cl, C-Br, and N-H bonds would also have their unique topological signatures. Of particular interest would be the analysis of any potential intramolecular non-covalent interactions, such as hydrogen bonds or halogen bonds, which can significantly influence the molecule's conformation and reactivity. The presence of bromine and chlorine atoms suggests the possibility of halogen bonding, which would be characterized by a bond path between the halogen and a nucleophilic atom, with specific topological parameters at the BCP.

A comprehensive QTAIM analysis would provide a detailed map of the electronic landscape of this compound, offering insights that are complementary to experimental data.

Solvent Effects on Electronic Properties

The electronic properties of a molecule, particularly its absorption spectrum, can be significantly influenced by the surrounding solvent. This phenomenon, known as solvatochromism, arises from the differential solvation of the ground and excited electronic states of the molecule. Computational studies employing continuum or explicit solvent models can predict these effects.

For this compound, the polarity of the solvent is expected to play a crucial role in modulating its electronic transitions. In polar solvents, molecules with a significant dipole moment will be stabilized through dipole-dipole interactions. If the excited state is more polar than the ground state, a polar solvent will stabilize the excited state more, leading to a red shift (bathochromism) in the absorption maximum. Conversely, if the ground state is more polar, a blue shift (hypsochromism) would be observed.

Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT) combined with a solvent model like the Polarizable Continuum Model (PCM), can be used to predict the UV-Vis absorption spectra of this compound in various solvents. These calculations would provide the excitation energies and oscillator strengths for the principal electronic transitions.

While specific computational data on the solvatochromic shifts of this compound are not available, a general trend can be anticipated. Given the presence of electronegative halogen atoms and the N-H group, the molecule is expected to have a notable dipole moment and the capacity for hydrogen bonding. Therefore, its electronic spectrum is likely to be sensitive to the solvent's polarity and hydrogen bonding capability. A systematic computational study across a range of solvents would be invaluable for understanding its photophysical behavior.

Tautomerism Studies of the 1H-Indazole Moiety

Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, which differ in the position of the hydrogen atom on the pyrazole ring. amercrystalassn.orgresearchgate.netwiley-vch.de The equilibrium between these tautomers is a critical aspect of their chemistry, influencing their reactivity and biological activity. wiley-vch.de

| Tautomer | Description | Relative Stability |

|---|---|---|

| 1H-Indazole | Benzenoid form with the hydrogen on the N1 position. | Generally the more thermodynamically stable tautomer. amercrystalassn.orgresearchgate.net |

| 2H-Indazole | Quinonoid form with the hydrogen on the N2 position. | Generally less stable than the 1H-tautomer. amercrystalassn.orgresearchgate.net |

Computational studies have consistently shown that for the parent indazole and many of its derivatives, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. nih.gov This stability difference is often attributed to the aromatic character of the fused benzene ring, which is more pronounced in the benzenoid 1H form. researchgate.net

The relative stability of the tautomers of this compound can be evaluated computationally by calculating the ground-state energies of both the 1H- and 2H-forms. These calculations, typically performed using Density Functional Theory (DFT) or other high-level ab initio methods, would provide the energy difference between the two tautomers, and thus predict their equilibrium population.

Furthermore, the solvent can influence the tautomeric equilibrium. nih.gov Polar solvents and those capable of hydrogen bonding can preferentially stabilize one tautomer over the other. For instance, a solvent that can act as a hydrogen bond acceptor might stabilize the 1H-tautomer by interacting with the N-H proton. Conversely, specific interactions could potentially favor the 2H-tautomer in certain environments. nih.gov Computational models that include solvent effects are therefore essential for a complete understanding of the tautomerism of this compound in solution.

Reactivity and Derivatization of 4 Bromo 3,7 Dichloro 1h Indazole

Nucleophilic Substitution Reactions

The chlorine atoms at the C3 and C7 positions of 4-Bromo-3,7-dichloro-1H-indazole are susceptible to nucleophilic substitution, a fundamental class of reactions in organic chemistry where a nucleophile displaces a leaving group. libretexts.org The reactivity of these chloro groups can be influenced by the reaction conditions and the nature of the nucleophile. For instance, in the synthesis of related halo-substituted nitropyridines, the choice of solvent was found to influence the reaction pathway, with polar aprotic solvents sometimes leading to unexpected rearrangements. clockss.org

While specific studies on the nucleophilic substitution of this compound are not extensively detailed in the provided results, the general principles of nucleophilic aromatic substitution (SNAr) on halogenated heterocycles are well-established. The electron-withdrawing nature of the indazole ring system, coupled with the inductive effects of the halogen atoms, facilitates attack by nucleophiles. Common nucleophiles such as amines, alkoxides, and thiolates could potentially displace the chloro groups, leading to a variety of substituted indazoles. The relative reactivity of the C3 and C7 positions would likely depend on the specific reaction conditions and the electronic environment of the indazole ring.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, involving the replacement of a hydrogen atom with an electrophile. libretexts.orgyoutube.com In the case of this compound, the benzene (B151609) portion of the bicyclic system can undergo EAS, although the presence of three deactivating halogen substituents would generally make the ring less reactive towards electrophiles. lumenlearning.com

Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. libretexts.orglumenlearning.com The regioselectivity of these reactions on the this compound ring would be directed by the existing substituents. The bromine and chlorine atoms are ortho, para-directing, but also deactivating. The indazole nitrogen atoms also influence the electron density of the aromatic ring. For instance, in the bromination of 4-substituted 1H-indazoles using N-bromosuccinimide (NBS), regioselective bromination at the C7 position has been observed. nih.gov This suggests that even with existing halogen substituents, further electrophilic substitution is possible and can be directed to specific positions on the indazole ring.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

The bromine atom at the C4 position and the chlorine atoms at the C3 and C7 positions of this compound serve as excellent handles for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction, which couples an organoboron compound with a halide or triflate, is a widely used method for creating biaryl structures. libretexts.orgnih.gov The C7-bromo group of 4-substituted-1H-indazoles has been successfully utilized in Suzuki-Miyaura cross-coupling reactions with various aryl boronic acids. nih.gov This demonstrates the feasibility of selectively functionalizing the C7 position. Similarly, the C3 position of indazoles can be functionalized via Suzuki-Miyaura coupling after iodination. mdpi.com Given the differential reactivity of C-Br and C-Cl bonds in palladium-catalyzed reactions, it is conceivable that sequential or selective cross-coupling reactions could be performed on this compound.

Heck Reaction:

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. nih.govbeilstein-journals.orgorganic-chemistry.orglibretexts.org This reaction is a valuable tool for introducing vinyl groups onto aromatic and heteroaromatic rings. While specific examples with this compound are not provided, the general applicability of the Heck reaction to bromo- and chloro-substituted arenes suggests its potential for modifying this indazole derivative. nih.govbeilstein-journals.org For instance, the Heck reaction has been successfully applied to 3-bromoindazoles for the synthesis of 3-vinylindazoles. nih.govbeilstein-journals.org

Sonogashira Coupling:

The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.orglibretexts.org This reaction is highly effective for the synthesis of arylalkynes. The bromo and chloro substituents on this compound provide potential sites for Sonogashira coupling. The differential reactivity of the C-Br and C-Cl bonds could allow for selective alkynylation. For example, in dihaloarenes, the more reactive halide (typically iodide or bromide over chloride) can be selectively coupled. libretexts.org This principle could be applied to achieve regioselective functionalization of this compound.

The table below summarizes the key cross-coupling reactions and their potential application to this compound.

| Reaction | Reactants | Catalyst/Reagents | Potential Product |

| Suzuki-Miyaura | Arylboronic acid | Pd catalyst, Base | Aryl-substituted indazole |

| Heck | Alkene | Pd catalyst, Base | Alkenyl-substituted indazole |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu co-catalyst, Base | Alkynyl-substituted indazole |

Functional Group Interconversions

The halogen atoms on this compound can be transformed into other functional groups through various interconversion reactions. For instance, the bromo group could potentially be converted to a cyano group via cyanation reactions, or to an amino group through amination protocols. The chloro groups could also undergo similar transformations, although potentially under different reaction conditions due to their lower reactivity compared to the bromo group. These interconversions would significantly expand the synthetic utility of the starting material, allowing for the introduction of a wider range of functionalities.

Synthesis of Advanced Indazole Derivatives utilizing this compound as a Precursor

The versatility of this compound as a synthetic intermediate is highlighted by its use in the preparation of more complex and potentially biologically active indazole derivatives. The various reactive sites on the molecule allow for a stepwise and controlled introduction of different substituents.

A notable example of its application is in the synthesis of precursors for pharmaceutically relevant compounds. For instance, a related compound, 7-Bromo-4-chloro-1H-indazol-3-amine, is a key intermediate in the synthesis of Lenacapavir, a potent anti-HIV agent. researchgate.netchemrxiv.org The synthesis of this intermediate involves a regioselective bromination and subsequent heterocycle formation. researchgate.netchemrxiv.org

Furthermore, the strategic application of cross-coupling reactions on halogenated indazoles allows for the construction of a diverse library of derivatives. For example, sequential Suzuki-Miyaura coupling reactions on dihaloindazoles can be used to introduce different aryl groups at specific positions, leading to complex biaryl-substituted indazoles. nih.gov This approach, combined with other functionalization reactions, makes this compound a valuable starting point for the discovery of new therapeutic agents. Research has shown that various substituted indazole derivatives exhibit a wide range of biological activities, including anticancer and antibacterial properties. nih.govrsc.orgnih.govnih.gov

Potential Research Applications of 4 Bromo 3,7 Dichloro 1h Indazole As a Synthetic Intermediate

Role in the Construction of Complex Heterocyclic Systems

The presence of three halogen atoms—one bromine and two chlorine atoms—at the 4, 3, and 7-positions of the indazole ring in 4-Bromo-3,7-dichloro-1H-indazole makes it a highly valuable building block for the synthesis of more complex heterocyclic systems. The differential reactivity of these halogens can be exploited for selective functionalization through various cross-coupling reactions.

For instance, the bromine atom at the C4-position is generally more reactive in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, compared to the chlorine atoms. This allows for the regioselective introduction of aryl or heteroaryl groups at this position. nih.gov Subsequently, the chlorine atoms at the C3 and C7 positions can be targeted under different reaction conditions or with different catalysts, enabling a stepwise and controlled elaboration of the indazole core.

A plausible synthetic strategy could involve the initial Suzuki-Miyaura coupling at the C4-position, followed by a Buchwald-Hartwig amination or another cross-coupling reaction at the C7 or C3 position. This approach would allow for the synthesis of a diverse library of tri-substituted indazoles with distinct functionalities at each position. The resulting complex heterocyclic systems could be designed to interact with specific biological targets.

An example of a similar strategy has been reported for the regioselective C7 bromination and subsequent Suzuki-Miyaura cross-coupling of 4-substituted NH-free indazoles. nih.gov This highlights the feasibility of using halogenated indazoles as precursors for creating intricate molecular frameworks. The table below outlines a hypothetical reaction scheme demonstrating the potential of this compound in constructing complex heterocyclic systems.

Table 1: Hypothetical Reaction Scheme for the Elaboration of this compound

| Step | Reaction Type | Position | Reagents and Conditions | Potential Product |

| 1 | Suzuki-Miyaura Coupling | C4 | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), solvent (e.g., Dioxane/H₂O), heat | 4-Aryl-3,7-dichloro-1H-indazole |

| 2 | Buchwald-Hartwig Amination | C7 | Amine, Pd catalyst (e.g., Pd₂(dba)₃), ligand (e.g., Xantphos), base (e.g., Cs₂CO₃), solvent (e.g., Toluene), heat | 4-Aryl-7-amino-3-chloro-1H-indazole derivative |

| 3 | Sonogashira Coupling | C3 | Terminal alkyne, Pd catalyst (e.g., PdCl₂(PPh₃)₂), CuI, base (e.g., Et₃N), solvent (e.g., THF), heat | 4-Aryl-7-amino-3-alkynyl-1H-indazole derivative |

Development of Novel Indazole-Based Scaffolds for Chemical Biology

Indazole derivatives are well-represented in the landscape of chemical biology and drug discovery, with many compounds acting as inhibitors of protein kinases, which are crucial regulators of cellular processes. nih.gov The development of novel indazole-based scaffolds from this compound could lead to the discovery of new chemical probes to investigate biological pathways and to the identification of potential drug candidates.

The substituents at the C3, C4, and C7 positions of the indazole ring are known to play a critical role in the binding of these molecules to their biological targets. For example, in the context of kinase inhibitors, specific substitutions can influence potency and selectivity. The ability to systematically modify these positions using this compound as a starting material is therefore highly advantageous.

By employing a variety of coupling partners in reactions at the bromo and chloro positions, a diverse range of indazole-based scaffolds can be generated. These scaffolds can then be screened against panels of biological targets, such as kinases or other enzymes, to identify compounds with desired activities. For instance, the introduction of a substituted phenylamino (B1219803) group at the C5-position of a 6-chloro-1H-indazole-4,7-dione scaffold has been shown to yield potent bromodomain inhibitors. nih.gov This suggests that similar modifications on the this compound core could lead to the discovery of inhibitors for other epigenetic targets.

The following table presents examples of indazole-based scaffolds with known biological activities, illustrating the potential for developing novel scaffolds from this compound.

Table 2: Examples of Biologically Active Indazole-Based Scaffolds

| Scaffold Type | Substitution Pattern | Biological Target/Activity | Reference |

| Indazole-4,7-dione | 6-chloro-5-((2,6-difluorophenyl)amino)-1H-indazole-4,7-dione | BRD4 inhibitor | nih.gov |

| 4-Sulfonamido-1H-indazole | 7-arylated derivatives | Potential for targeted therapies | nih.gov |

| 4-Bromo-1H-indazole derivatives | Various substitutions | FtsZ inhibitors (antibacterial) | nih.gov |

Strategies for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a powerful approach for the creation of structurally diverse and complex small molecule libraries for high-throughput screening. sci-hub.sefrontiersin.org The highly functionalized nature of this compound makes it an ideal starting point for DOS strategies aimed at generating novel indazole-based libraries.

A DOS approach utilizing this intermediate could involve a branching pathway where different reaction conditions or reagents are used to selectively functionalize one of the three halogenated positions. Each subsequent step would introduce further diversity, leading to a library of compounds with a wide range of structural variations.

For example, a "build/couple/pair" strategy could be employed. beilstein-journals.org In the "build" phase, a library of diverse building blocks (e.g., boronic acids, amines, alkynes) would be assembled. In the "couple" phase, these building blocks would be coupled to the this compound core at one of the halogenated positions. In the "pair" phase, a second diversification step would be carried out at another position, potentially followed by a third, to rapidly generate a large and diverse library of indazole derivatives.

The use of automated synthesis platforms could further enhance the efficiency of such a DOS strategy, allowing for the rapid production of a multitude of unique compounds for biological screening. sci-hub.se The resulting libraries could be screened for a variety of biological activities, increasing the probability of discovering novel hits for drug discovery and chemical biology research. The structural diversity generated from this compound could lead to the identification of compounds with novel mechanisms of action. nih.gov

Future Perspectives in Research on 4 Bromo 3,7 Dichloro 1h Indazole

Emerging Synthetic Methodologies

The efficient and regioselective synthesis of polysubstituted indazoles remains a significant challenge. nih.govresearchgate.net Future research on 4-Bromo-3,7-dichloro-1H-indazole will likely leverage cutting-edge synthetic strategies to improve yield, reduce steps, and enhance access to structural analogs. Traditional multi-step syntheses are often plagued by issues with regioselectivity and harsh reaction conditions. google.com

Emerging methods that hold promise include:

Transition Metal-Catalyzed Cross-Coupling Reactions: Techniques like Suzuki, Heck, and Buchwald-Hartwig couplings are powerful tools for creating carbon-carbon and carbon-heteroatom bonds. Future work could focus on the late-stage functionalization of a pre-formed indazole core, allowing for the rapid generation of a library of derivatives. For instance, the bromine atom at the 4-position could be a handle for various cross-coupling reactions. researchgate.net

C-H Activation/Functionalization: This strategy involves the direct conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond, offering a more atom-economical approach. nih.gov Developing selective C-H activation protocols for the indazole scaffold could provide novel pathways to derivatives that are otherwise difficult to access.

Photoredox and Electrocatalysis: These methods use light or electricity to drive chemical reactions, often under mild conditions. They have shown great potential in the synthesis of complex heterocyclic systems and could offer new routes to the formation or derivatization of the this compound ring system.

Flow Chemistry: Continuous flow reactors can offer improved safety, scalability, and reaction control compared to traditional batch processes. This is particularly relevant for potentially energetic reactions or when precise control over reaction time and temperature is crucial for achieving high selectivity in the synthesis of polysubstituted heterocycles.

Table 1: Emerging Synthetic Methodologies for Indazole Derivatives

| Methodology | Description | Potential Advantage for this compound |

|---|---|---|

| Palladium-Catalyzed Cross-Coupling | Formation of C-C and C-X bonds using a palladium catalyst to couple an organometallic reagent with an organic halide. acs.org | Late-stage functionalization at the bromine position (C4) to create diverse analogs. |

| C-H Activation | Direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials. nih.gov | Direct introduction of substituents onto the benzene (B151609) portion of the indazole core, potentially simplifying synthetic routes. |

| Photoredox Catalysis | Use of light to initiate redox cycles with a photocatalyst, enabling unique bond formations under mild conditions. | Access to novel reaction pathways and functional group transformations that are not possible with traditional thermal methods. |

| Microwave-Assisted Synthesis | Application of microwave irradiation to rapidly heat reactions, often leading to reduced reaction times and improved yields. researchgate.net | Acceleration of key cyclization or substitution steps in the synthesis. |

Advanced Characterization Techniques

Unambiguous characterization of this compound and its derivatives is critical. While standard techniques like 1D NMR (¹H, ¹³C) and mass spectrometry are fundamental, advanced methods will be necessary to fully elucidate complex structures and intermolecular interactions.

Two-Dimensional NMR (2D-NMR): Techniques such as COSY, HSQC, and HMBC are invaluable for confirming the precise substitution pattern on the indazole ring. For a molecule with multiple halogen substituents, predicting chemical shifts can be complex, and these 2D techniques provide through-bond correlation data that definitively establishes the connectivity of atoms.

Single-Crystal X-ray Diffraction: This remains the gold standard for absolute structure determination. Obtaining a suitable crystal of this compound would provide unequivocal proof of its constitution and regiochemistry. Furthermore, it would offer insights into its solid-state packing and intermolecular interactions, such as hydrogen and halogen bonding. mdpi.com

Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. researchgate.net Techniques like tandem mass spectrometry (MS/MS) can help in the structural analysis of derivatives by providing fragmentation patterns that are characteristic of the compound's structure.

Table 2: Advanced Characterization Techniques

| Technique | Application for this compound | Information Gained |

|---|---|---|

| 2D-NMR Spectroscopy (COSY, HSQC, HMBC) | Elucidation of the proton and carbon environments and their connectivity. | Confirms the specific isomeric structure and assignment of all signals. |

| Single-Crystal X-ray Diffraction | Absolute determination of the molecular structure in the solid state. mdpi.com | Unambiguous proof of atom connectivity, bond lengths, bond angles, and intermolecular packing. |

| High-Resolution Mass Spectrometry (HRMS) | Precise mass determination to confirm the elemental formula. researchgate.net | Verification of the molecular formula C₇H₃BrCl₂N₂. |

Integration of Computational and Experimental Approaches

The synergy between computational chemistry and experimental work has become a powerful paradigm in chemical research. frontiersin.org For a molecule like this compound, this integrated approach can accelerate discovery and deepen understanding.

Prediction of Spectroscopic and Molecular Properties: Density Functional Theory (DFT) calculations can be used to predict NMR chemical shifts, vibrational frequencies (IR/Raman), and electronic spectra (UV-Vis). asianresassoc.orgresearchgate.net Comparing these predicted data with experimental results provides a powerful method for structural verification.

Reaction Mechanism Elucidation: Computational modeling can be used to investigate the transition states and intermediates of potential synthetic routes. This can help in optimizing reaction conditions and understanding the origins of regioselectivity.

Analysis of Intermolecular Interactions: The presence of multiple halogen atoms and an N-H group suggests the potential for significant hydrogen and halogen bonding. mdpi.com Computational tools like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be used to characterize and quantify these non-covalent interactions, which are crucial for understanding solid-state packing and potential interactions with biological targets. mdpi.comrsc.org

Table 3: Integration of Computational and Experimental Data

| Area of Integration | Computational Method | Experimental Correlate | Objective |

|---|---|---|---|

| Structural Verification | DFT-based NMR/IR spectra prediction. asianresassoc.org | Experimental NMR and IR spectroscopy. | Confirming that the synthesized molecule matches the target structure. |

| Understanding Reactivity | Transition State Analysis. | Reaction optimization and kinetic studies. | To rationalize and predict the outcomes of synthetic transformations. |

| Non-Covalent Interactions | QTAIM, NBO, Molecular Electrostatic Potential (MEP) maps. mdpi.com | Single-Crystal X-ray Diffraction. | To identify and quantify the key interactions governing the molecule's supramolecular chemistry. |

Q & A

Q. What are the optimal synthetic routes for 4-Bromo-3,7-dichloro-1H-indazole, and how can reaction conditions be optimized for higher yields?

Q. How can X-ray crystallography be applied to confirm the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation in ethanol-water mixtures. Data collection using SHELX programs (e.g., SHELXL for refinement) resolves bond lengths and angles. ORTEP-III can visualize thermal ellipsoids and molecular packing . Ensure proper cryoprotection (e.g., glycerol) to prevent crystal degradation during data collection.

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

- Methodological Answer :

- FTIR : Confirm functional groups (e.g., C-Br stretch at ~590 cm⁻¹, C-Cl at ~745 cm⁻¹) .

- NMR : Use deuterated DMSO for solubility. Aromatic protons appear δ 7.3–8.3 ppm; halogenated carbons are deshielded in ¹³C NMR .

- Mass Spectrometry : ESI-MS detects [M+H]+ peaks; isotopic patterns (Br/Cl) validate molecular composition .

Discrepancies between experimental and computational spectra (e.g., DFT-predicted vs. observed IR) require revisiting basis sets or solvent effects in simulations .

Advanced Research Questions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.